molecular formula C13H11FN2O B2378355 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime CAS No. 338786-37-1

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime

Cat. No.: B2378355
CAS No.: 338786-37-1
M. Wt: 230.242
InChI Key: KBFTYKOVIIJCRK-MHWRWJLKSA-N
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Description

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is a chemical compound with the molecular formula C13H11FN2O. It is known for its unique structure, which includes a phenyl group, an ethanone moiety, and a pyridinyl oxime group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime typically involves the reaction of 1-phenyl-1-ethanone with hydroxylamine hydrochloride to form the oxime derivative. The reaction is usually carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting oxime is then reacted with 6-fluoro-2-pyridinecarboxaldehyde to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenyl-ethanone and fluoropyridinyl groups allows for diverse applications and interactions .

Biological Activity

1-Phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime, with the molecular formula C13H11FN2O and CAS number 338786-37-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by its unique structure, which includes a phenyl group, an ethanone moiety, and a pyridinyl oxime group. Its molar mass is approximately 230.24 g/mol. The synthesis typically involves the reaction of 1-phenyl-1-ethanone with hydroxylamine hydrochloride under basic conditions to form the oxime derivative, followed by reaction with 6-fluoro-2-pyridinecarboxaldehyde .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineGrowth Inhibition (%)Reference
HepG2 (Liver)54.25%
HeLa (Cervical)38.44%

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by changes in Bcl-2 and Bax gene expression .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. It was tested in various models of inflammation, demonstrating a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study reported an IC50 value of 32 nM for TNF-alpha production inhibition in human monocytic cells .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties:

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
Staphylococcus aureus16 mg/mL16 mg/mL
Escherichia coli4 mg/mL8 mg/mL
Candida albicansNot specifiedNot specified

These findings suggest that the compound could be a candidate for further development in treating infections.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The oxime functionality allows it to form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This interaction may modulate various cellular pathways involved in inflammation and cancer progression .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A study on the efficacy of this compound against liver cancer cells showed promising results, suggesting that it may serve as a lead compound for developing new anticancer therapies .
  • Inflammation Model : In vivo experiments demonstrated that the compound significantly reduced serum levels of inflammatory markers in rat models, indicating its potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research on its antimicrobial properties revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Properties

IUPAC Name

(E)-N-(6-fluoropyridin-2-yl)oxy-1-phenylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-10(11-6-3-2-4-7-11)16-17-13-9-5-8-12(14)15-13/h2-9H,1H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFTYKOVIIJCRK-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=NC(=CC=C1)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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